methyl 4-(3-(4-fluorobenzoyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate
Description
Methyl 4-(3-(4-fluorobenzoyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a heterocyclic compound featuring a central pyrrolidinone ring substituted with a 4-fluorobenzoyl group, a 5-methylisoxazole moiety, and a methyl benzoate ester. This structure combines electron-withdrawing (fluorobenzoyl) and electron-donating (isoxazole) groups, which influence its electronic properties and molecular interactions. The compound’s crystallographic characterization has been enabled by tools like SHELX and ORTEP-3 , which are critical for resolving its planar and non-planar conformations. Its synthesis likely follows protocols analogous to structurally related compounds, such as those described in , where high yields and crystallinity are achieved via dimethylformamide recrystallization .
Properties
IUPAC Name |
methyl 4-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O6/c1-12-11-17(25-32-12)26-19(13-3-5-15(6-4-13)23(30)31-2)18(21(28)22(26)29)20(27)14-7-9-16(24)10-8-14/h3-11,19,27H,1-2H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIHGUPGTKCJBI-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-(4-fluorobenzoyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and an appropriate aromatic substrate.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener, more sustainable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-(4-fluorobenzoyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The fluorobenzoyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 4-(3-(4-fluorobenzoyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Its biological activity is studied for potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(3-(4-fluorobenzoyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Analysis
The target compound shares structural similarities with derivatives reported in , such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) . Key comparisons include:
Both Compounds 4 and 5 exhibit isostructural triclinic packing, with two independent molecules in the asymmetric unit. The perpendicular orientation of one fluorophenyl group in these analogs suggests steric or electronic effects analogous to those in the target compound .
Electronic and Noncovalent Interactions
Noncovalent interactions, such as hydrogen bonding and van der Waals forces, are critical for molecular packing and solubility. Tools like Multiwfn and methodologies from enable analysis of electron density distributions and interaction surfaces. For example:
- The 4-fluorobenzoyl group in the target compound likely participates in C–H···O or C–F···π interactions, similar to the fluorophenyl groups in Compounds 4 and 5 .
- The 5-methylisoxazole moiety may engage in weak hydrogen bonds (N–O···H–C), enhancing crystal cohesion .
Research Findings and Implications
Crystallography : The triclinic symmetry observed in analogs suggests that the target compound’s crystal packing is influenced by fluorinated substituents. SHELXL refinement would resolve disorder in the perpendicular fluorophenyl group.
Noncovalent Interactions: The NCI (Non-Covalent Interaction) index quantifies steric repulsion and hydrogen-bond strengths, critical for optimizing synthetic routes or co-crystal formulations.
Data Tables
Table 1: Crystallographic Parameters of Analogs
| Parameter | Compound 4 | Compound 5 |
|---|---|---|
| Space Group | P 1 | P 1 |
| Z (Molecules/Unit) | 2 | 2 |
| Planarity Deviation | 12.3° | 11.8° |
Table 2: Key Functional Groups and Roles
Biological Activity
Methyl 4-(3-(4-fluorobenzoyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C20H18FN3O4
Molecular Weight: 373.37 g/mol
IUPAC Name: this compound
This compound features a benzoate moiety, a fluorobenzoyl group, and an isoxazole derivative, which are known to contribute to various biological activities.
Biological Activity Overview
Research has indicated that compounds with similar structural frameworks exhibit a range of biological activities including:
- Antiviral Activity : Some derivatives have shown potential as inhibitors of Hepatitis B Virus (HBV) replication. In vitro studies demonstrated that structural analogs effectively reduced viral replication at concentrations around 10 µM .
- Enzyme Inhibition : Compounds with isoxazole and pyrrole structures have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammatory responses . This inhibition can lead to reduced inflammation and potential therapeutic effects in conditions like arthritis.
- Anticancer Potential : The presence of the fluorobenzoyl group has been associated with enhanced anticancer activity in various studies, suggesting that this compound may also exhibit cytotoxic effects against certain cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Enzymes : The compound may target viral polymerases or proteases, disrupting the viral life cycle.
- MAPK Pathway Modulation : By inhibiting p38 MAPK, it may alter signaling pathways involved in cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of HBV replication | |
| Enzyme Inhibition | p38 MAPK inhibition | |
| Anticancer | Cytotoxic effects | Ongoing studies |
Case Study: Antiviral Efficacy
In a study focusing on the antiviral efficacy of similar compounds, researchers conducted in vitro assays to evaluate the inhibitory effects on HBV. The results indicated significant antiviral activity at low micromolar concentrations, suggesting that modifications to the methyl benzoate structure could enhance efficacy against HBV .
Case Study: Anti-inflammatory Potential
Another study investigated the anti-inflammatory properties through the modulation of MAPK pathways. The compound demonstrated a dose-dependent inhibition of p38 MAPK activity in cellular models, correlating with reduced levels of pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
